(R)-(+)-Trityl glycidyl ether
Overview
Description
®-(+)-Trityl glycidyl ether, also known as ®-Trityl Glycidol, is a chiral epoxide compound with the molecular formula C22H20O2 and a molecular weight of 316.4 g/mol . It is a synthetic precursor used in various chemical syntheses, particularly in the preparation of glycerophospholipids and compounds with antiviral and antimalarial activities .
Mechanism of Action
Target of Action
®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .
Mode of Action
It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.
Biochemical Pathways
®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .
Result of Action
As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .
Action Environment
It’s known that the compound is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
®-(+)-Trityl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the formation of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether has been used in the synthesis of antiviral and antimalarial compounds, indicating its interaction with viral and parasitic proteins .
Cellular Effects
®-(+)-Trityl glycidyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition . Furthermore, ®-(+)-Trityl glycidyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of ®-(+)-Trityl glycidyl ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes involved in lipid metabolism, altering their activity and leading to changes in lipid composition . Additionally, ®-(+)-Trityl glycidyl ether can inhibit or activate certain enzymes, thereby modulating biochemical pathways . These interactions result in changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-Trityl glycidyl ether change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to ®-(+)-Trityl glycidyl ether has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ®-(+)-Trityl glycidyl ether vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve cellular function . At high doses, ®-(+)-Trityl glycidyl ether can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
®-(+)-Trityl glycidyl ether is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the synthesis of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether can affect metabolic flux and metabolite levels, leading to changes in cellular lipid composition .
Transport and Distribution
Within cells and tissues, ®-(+)-Trityl glycidyl ether is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution can affect its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
®-(+)-Trityl glycidyl ether exhibits specific subcellular localization, which can impact its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in lipid metabolism and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-Trityl glycidyl ether can be synthesized through the asymmetric epoxidation of allyl alcohol. This process involves the use of a chiral catalyst to ensure the formation of the desired enantiomer . The reaction conditions typically include a temperature range of 0-25°C and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of ®-(+)-Trityl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-(+)-Trityl glycidyl ether undergoes various chemical reactions, including:
Ring-opening reactions: These reactions involve the opening of the epoxide ring, typically with nucleophiles such as amines, thiols, or alcohols.
Substitution reactions: The compound can undergo substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in ring-opening reactions.
Solvents: Solvents such as dichloromethane, chloroform, and methanol are commonly used in these reactions.
Major Products Formed
Glycerophospholipids: These are formed through the ring-opening reaction of ®-(+)-Trityl glycidyl ether with glycerol derivatives.
Antiviral and antimalarial compounds: These are synthesized through the substitution reactions involving the trityl group.
Scientific Research Applications
®-(+)-Trityl glycidyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-Trityl glycidyl ether: The enantiomer of ®-(+)-Trityl glycidyl ether, which has similar chemical properties but different biological activities.
Benzyl glycidyl ether: Another epoxide compound used in similar synthetic applications.
Allyl glycidyl ether: A related compound used in the synthesis of various chemical intermediates.
Uniqueness
®-(+)-Trityl glycidyl ether is unique due to its high enantiomeric purity and its ability to act as a versatile synthetic precursor in the preparation of complex molecules with biological activities .
Properties
IUPAC Name |
(2R)-2-(trityloxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370312 | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65291-30-7 | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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